molecular formula C17H22N4O12P2 B570351 Riboflavin 3',5'-bisphosphate CAS No. 86108-26-1

Riboflavin 3',5'-bisphosphate

Cat. No.: B570351
CAS No.: 86108-26-1
M. Wt: 536.327
InChI Key: JWNUFFDVQFYWGM-SCRDCRAPSA-N
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Description

Riboflavin 3’,5’-bisphosphate is a derivative of riboflavin, also known as Vitamin B2. This compound is characterized by the presence of two phosphate groups attached to the riboflavin molecule at the 3’ and 5’ positions. Riboflavin itself is an essential nutrient that plays a crucial role in various biochemical processes, including redox reactions, energy production, and cellular function.

Scientific Research Applications

Riboflavin 3’,5’-bisphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of flavin derivatives and as a reagent in redox reactions.

    Biology: Serves as a cofactor for various enzymes involved in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in treating riboflavin deficiency and its use in phototherapy for neonatal jaundice.

    Industry: Utilized in the production of food additives, dietary supplements, and pharmaceuticals

Mechanism of Action

Target of Action

Riboflavin 3’,5’-diphosphate, also known as Riboflavin 3’,5’-bisphosphate, is a precursor to two major coenzymes: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) . These coenzymes are the primary targets of Riboflavin 3’,5’-diphosphate and play crucial roles in various biochemical reactions .

Mode of Action

The binding of FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity . Riboflavin 3’,5’-diphosphate interacts with its targets (flavoproteins) by binding to these cofactors, thereby influencing their function .

Biochemical Pathways

Riboflavin 3’,5’-diphosphate is involved in a diverse array of biochemical pathways. These include mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . Riboflavin is biosynthesized from GTP and ribulose 5-phosphate .

Pharmacokinetics

This property impacts the bioavailability of the compound, necessitating regular intake to maintain adequate levels .

Result of Action

The action of Riboflavin 3’,5’-diphosphate results in the regulation of a wide variety of redox processes, including energy production and cellular antioxidant function . It also influences normal growth and development, and the metabolism of other vitamins and nutrients .

Action Environment

The action, efficacy, and stability of Riboflavin 3’,5’-diphosphate can be influenced by various environmental factors. For instance, dietary sources of riboflavin include meat, dairy, and green vegetables, and in some populations, fortified cereals, bread, and nutritional supplements . The gut microbiome also contributes to riboflavin levels, although this is generally considered insufficient to meet dietary needs . The uptake of dietary riboflavin is facilitated by specialized transport protein systems in the human gastrointestinal tract .

Biochemical Analysis

Biochemical Properties

Riboflavin 3’,5’-diphosphate plays a significant role in biochemical reactions. It is an essential component of many enzymes, acting as a coenzyme that represents the catalytic part of the holoenzyme . It allows a large variety of different interactions with the enzyme itself and also with the substrate . The enzymes involved in the biosynthesis of flavins, such as Riboflavin 3’,5’-diphosphate, are potential targets for anti-infectives .

Cellular Effects

Riboflavin 3’,5’-diphosphate has profound effects on various types of cells and cellular processes. It influences cell function by participating in a wide variety of redox processes . It also plays a role in the activation of pyridoxine and conversion of tryptophan to niacin . Moreover, it helps maintain normal levels of homocysteine, an amino acid in the blood .

Molecular Mechanism

The molecular mechanism of Riboflavin 3’,5’-diphosphate involves its conversion to FAD and FMN, which act as cofactors of enzymes in diverse biochemical reactions . These cofactors bind to flavoproteins, regulating their assembly and activity . Riboflavin 3’,5’-diphosphate is biosynthesized from GTP and ribulose 5-phosphate .

Temporal Effects in Laboratory Settings

It is known that the enzyme RibB, which is involved in the synthesis of Riboflavin 3’,5’-diphosphate, has complex reaction mechanisms .

Dosage Effects in Animal Models

The effects of Riboflavin 3’,5’-diphosphate vary with different dosages in animal models. While specific studies on Riboflavin 3’,5’-diphosphate are limited, it is known that riboflavin, from which it is derived, is generally safe and well-tolerated, even at high doses .

Metabolic Pathways

Riboflavin 3’,5’-diphosphate is involved in the biosynthesis of flavins . It is biosynthesized from GTP and ribulose 5-phosphate . The subsequent reaction steps are universal in all taxonomic kingdoms .

Transport and Distribution

Riboflavin 3’,5’-diphosphate is transported and distributed within cells and tissues through specialized transport protein systems . The solute carrier family members SLC52A1, SLC52A2, and SLC52A3 are primarily involved in the uptake of riboflavin, from which Riboflavin 3’,5’-diphosphate is derived .

Subcellular Localization

The subcellular localization of Riboflavin 3’,5’-diphosphate is yet to be fully determined. It is known that the enzymes involved in the synthesis of riboflavin, from which Riboflavin 3’,5’-diphosphate is derived, are located in various subcellular compartments including plastids, mitochondria, and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Riboflavin 3’,5’-bisphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield and purity of the product .

Industrial Production Methods: Industrial production of riboflavin 3’,5’-bisphosphate often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are genetically engineered to overproduce riboflavin, which is then phosphorylated to form the desired compound. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Riboflavin 3’,5’-bisphosphate undergoes various chemical reactions, including hydrolysis, rearrangement, and redox reactions. The hydrolysis of the phosphate groups can occur under acidic or basic conditions, leading to the formation of riboflavin monophosphates and free riboflavin .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomeric forms of riboflavin monophosphates and free riboflavin .

Comparison with Similar Compounds

Uniqueness: Riboflavin 3’,5’-bisphosphate is unique due to the presence of two phosphate groups, which enhances its solubility and reactivity compared to other riboflavin derivatives. This makes it particularly useful in specific biochemical and industrial applications .

Properties

IUPAC Name

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4-dihydroxy-5-phosphonooxypentan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(33-35(29,30)31)12(23)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUFFDVQFYWGM-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86108-26-1
Record name Riboflavin 3',5'-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 3',5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM6Z0AL536
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does riboflavin 3',5'-bisphosphate interact with apoflavodoxins compared to the native flavin mononucleotide (FMN)?

A1: this compound binds to apoflavodoxins, albeit with some key differences compared to FMN. Research has shown that the additional 3'-phosphate group in this compound significantly impacts its binding affinity and kinetics. For instance, the dissociation constant (Kd) of the Megasphaera elsdenii apoflavodoxin complex with this compound is about 23 times higher than that with FMN, indicating weaker binding []. Additionally, the association rate constant for the Desulfovibrio vulgaris apoflavodoxin with this compound is 10 times faster compared to the Megasphaera elsdenii apoflavodoxin reaction []. Interestingly, the 3'-phosphate group of the bound this compound appears to be monoanionic or even neutral, unlike the dianionic state of the 5'-phosphate group, and resides close to or on the protein surface [].

Q2: Does the binding of this compound affect the redox potential of apoflavodoxins?

A2: Yes, the introduction of the 3'-phosphate group in this compound does influence the redox potential of apoflavodoxins, though to a lesser extent than initially anticipated []. While the redox potential of the oxidized/semiquinone transition remains similar to that observed with FMN, the semiquinone-hydroquinone transition exhibits a more negative redox potential by approximately 20 mV []. This suggests that the 3'-phosphate group, despite its protonation upon binding, still impacts the electron transfer properties of the flavin within the protein environment.

Q3: What insights have NMR studies provided about the binding of this compound to apoflavodoxins?

A3: Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the structural details of this compound binding to apoflavodoxins. 13C and 15N NMR analyses reveal that the interactions between the isoalloxazine ring of this compound and the protein are largely unaffected by the presence of the additional phosphate group []. This suggests that the binding pocket primarily interacts with the isoalloxazine moiety, while the phosphate groups might be involved in interactions with the protein surface or surrounding solvent. Furthermore, 31P NMR confirms the dianionic nature of the bound 5'-phosphate, mimicking FMN, and the distinct ionization state of the 3'-phosphate upon binding [].

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